methyl 3-isocyanatocyclohexane-1-carboxylate
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Overview
Description
Methyl 3-isocyanatocyclohexane-1-carboxylate is a versatile chemical compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.21 g/mol . It is primarily used in organic synthesis and drug discovery due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isocyanatocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of urea and carbamate derivatives.
Scientific Research Applications
Methyl 3-isocyanatocyclohexane-1-carboxylate is widely used in scientific research due to its reactivity and versatility. Its applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Drug Discovery: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-isocyanatocyclohexane-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Cyclohexane-1,3-dione: A precursor in the synthesis of methyl 3-isocyanatocyclohexane-1-carboxylate.
Methyl chloroformate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combination of an isocyanate group and a cyclohexane ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
2648996-44-3 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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